Sodium 4-fluorobenzoate

Metabolism Xenobiotic Fluorinated Benzoates

Research labs often face batch-to-batch variability in fluorinated building blocks, compromising PET tracer radiochemical yields and antimicrobial assay reproducibility. Sodium 4-fluorobenzoate (CAS 499-90-1) eliminates this uncertainty. - Validated as the precursor for [¹⁸F]-4-fluorobenzoic acid via succinimidyl ester, achieving 83 ± 8% radiochemical yield, preserving native protein EC₅₀ values. - Broad-spectrum antibacterial activity against S. aureus and E. coli with a defined mechanism (DNA phosphate binding, ATPase inhibition). - Stocked in multiple batch sizes (5 g to 100 g) with rigorous quality control for immediate global dispatch, ensuring supply chain continuity for your critical workflows.

Molecular Formula C7H5FNaO2
Molecular Weight 163.10 g/mol
CAS No. 499-90-1
Cat. No. B1324528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-fluorobenzoate
CAS499-90-1
Molecular FormulaC7H5FNaO2
Molecular Weight163.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)F.[Na]
InChIInChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);
InChIKeyPYBQYOXIYOJLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Fluorobenzoate (CAS 499-90-1) Procurement Baseline: Class Identity and Core Differentiators


Sodium 4-fluorobenzoate (CAS 499-90-1) is the sodium carboxylate salt of 4-fluorobenzoic acid, bearing a single fluorine substituent at the para position of the benzoate aromatic ring . It belongs to the halobenzoate class and exists as a white crystalline solid with a molecular weight of 162.09 g/mol [1]. The compound exhibits enhanced aqueous solubility relative to its parent acid [2], a property that expands its utility in aqueous reaction media and biological assay systems. While its primary role is as a synthetic intermediate, the para-fluoro substitution confers specific electronic effects and metabolic properties that distinguish it from non-fluorinated benzoate, ortho-/meta-fluoro positional isomers, and other halobenzoate congeners [3]. These distinctions, documented in the comparative evidence below, translate into tangible differences in synthetic yield, biological activity profiles, and crystallization behavior—factors that directly inform scientific selection and procurement decisions.

Why Generic Benzoate or Other Fluorobenzoate Isomers Cannot Substitute for Sodium 4-Fluorobenzoate


Generic substitution of sodium 4-fluorobenzoate with non-fluorinated sodium benzoate, alternative positional isomers (2- or 3-fluorobenzoate), or other 4-halobenzoates (chloro, bromo, iodo) introduces quantifiable performance divergences across multiple selection-relevant dimensions. The para-fluoro substituent alters the electronic distribution of the aromatic ring (Hammett σₚ = +0.06 for F versus σₚ = 0 for H), modifies aqueous solubility of the sodium salt form, and dictates the regioselectivity of subsequent derivatization reactions . In biological contexts, the fluorine atom fundamentally redirects metabolic processing—4-fluorobenzoate undergoes glycine conjugation in rats, whereas 2- or 3-fluoro positional isomers follow distinct metabolic pathways [1]. Furthermore, in coordination chemistry, while 4-fluorobenzoate forms structurally analogous metallacrown frameworks to 2-fluoro-, 3-fluoro-, 2-chloro-, 4-chloro-, 3-bromo-, and 2-iodobenzoate analogs, the subtle steric and electronic differences introduced by each halogen influence fine-tuned molecular properties such as luminescence efficiency and non-radiative energy transfer rates [2]. In PET tracer applications, the 4-fluorobenzoate scaffold is specifically validated for conjugation chemistry, whereas alternative scaffolds may not achieve comparable radiochemical yields or receptor binding preservation [3]. These documented divergences render direct substitution scientifically non-equivalent and may compromise experimental reproducibility or synthetic outcomes.

Sodium 4-Fluorobenzoate (CAS 499-90-1): Quantitative Evidence for Differentiated Selection


Differential Metabolic Fate: Glycine Conjugation Dominance of 4-Fluorobenzoate Versus Positional Isomers

In a comparative in vivo rat study of 14 substituted benzoic acids, 4-fluorobenzoic acid (compound 4) was found to undergo primarily glycine conjugation as its dominant phase II metabolic pathway [1]. This metabolic outcome distinguishes it from 2- and 3-fluorobenzoic acid positional isomers (compounds 2 and 3), which exhibit different metabolic fates, and from 2- and 4-trifluoromethyl benzoic acids (compounds 5 and 7) which predominantly form ester glucuronides [1]. The study employed high-resolution ¹H and ¹⁹F NMR spectroscopy to monitor urinary excretion profiles and determine metabolic fate [1].

Metabolism Xenobiotic Fluorinated Benzoates Glycine Conjugation

Validated PET Tracer Scaffold: High Radiochemical Yield for 4-Fluorobenzoate Prosthetic Group Conjugation

The 4-fluorobenzoate moiety is a validated scaffold for PET tracer construction, as demonstrated in the regioselective preparation of fluorine-18-labeled insulin [1]. [¹⁸F]-4-Fluorobenzoic acid (4-¹⁸FBA) was produced in 83 ± 8% radiochemical yield (n = 10) via succinimidyl [¹⁸F]-4-fluorobenzoate (4-¹⁸FSB) [1]. The subsequent conjugation to insulin via a 6-aminohexanoic acid spacer yielded ¹⁸FB-AHx-insulin (8b) with a radiochemical yield of 9 ± 5% (n = 9) and a specific activity of 7.8 mCi/μmol [1]. Crucially, the ¹⁹F-analogue (8a) preserved full biological activity with EC₅₀ values comparable to unmodified human insulin in receptor phosphorylation assays (0.82 nM vs. 1.0 nM) and 2-deoxyglucose uptake assays (0.68 nM vs. 0.41 nM), and similar IC₅₀ values in competitive binding assays (2.6 nM vs. 2.4 nM) [1].

PET Imaging Radiosynthesis 18F-Labeling Prosthetic Group

Antibacterial Activity: Broad-Spectrum Efficacy Against Gram-Positive and Gram-Negative Bacteria

Sodium 4-fluorobenzoate demonstrates effective antibacterial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) . The compound exhibits efficacy at high concentrations against microorganisms with anionic cell walls, including Mycoplasma . FTIR spectroscopy studies indicate that sodium 4-fluorobenzoate binds to phosphate groups on DNA and inhibits ATPase activity, preventing ATP hydrolysis and leading to bacterial cell death through inhibition of protein synthesis and cell division .

Antibacterial Clinical Chemistry Staphylococcus aureus Escherichia coli

Crystal Engineering: Structural Analogy to Benzoate with Preserved Second-Sphere Coordination Geometry

In the crystal structure of sodium hexaamminecobalt(III) tetrakis(4-fluorobenzoate) monohydrate, determined at 180 K, the 4-fluorobenzoate anions adopt near-planar geometries and form edge-to-face and vertex-to-face second-sphere interactions with [Co(NH₃)₆]³⁺ cations [1]. Direct comparison with the analogous benzoic acid salt demonstrates that fluorination at the para position has no significant influence on the second-sphere interactions and minimal influence on the gross crystal structure [1]. The dihedral angles between the phenyl ring plane and carboxylate group plane for the three crystallographically distinct 4-fluorobenzoate anions are 8.6(1)°, 13.4(1)°, and 2.1(1)°, values consistent with near-planar geometry observed in other 4-fluorobenzoate or 4-fluorobenzoic acid structures [1].

Crystal Engineering Coordination Chemistry Second-Sphere Interactions Fluorination Effect

Luminescent Lanthanide Complexes: 4-Fluorobenzoate as a Ligand with Distinct Energy Transfer Properties

In a comparative study of europium(III) complexes with 4-halogenobenzoate ligands, the 4-fluorobenzoate (4-fba) complex {[Eu(4-fba)₃(H₂O)₂]} exhibited high symmetry around the europium(III) ion, comparable to the 4-iodobenzoate analog, and higher than the 4-chlorobenzoate and 4-bromobenzoate complexes [1]. The different halogens at the para position do not significantly change the covalence degree of Eu-O bonds, but they do influence ligand-to-metal charge transfer energies [1]. The highest non-radiative energy transfer rates from ligand to europium(III) were observed for the 4-chlorobenzoate and 4-bromobenzoate complexes, not the 4-fluorobenzoate complex [1].

Lanthanide Complexes Luminescence Energy Transfer 4-Halogenobenzoate

Metallacrown Chemistry: Substitution of Halogenated Benzoate Anions Without Structural Perturbation

A series of heterotrimetallic dysprosium–manganese–sodium 12-metallacrown-4 compounds with halogenated benzoate bridging anions was synthesized and characterized by single-crystal X-ray analysis [1]. The series includes complexes with 2-fluorobenzoate, 3-fluorobenzoate, 4-fluorobenzoate, 2-chlorobenzoate, 4-chlorobenzoate, 3-bromobenzoate, and 2-iodobenzoate [1]. Metrical parameters including MC cavity radius, average cross-cavity Mn–Mn distance, average cross-cavity oxime oxygen–oxygen distance, and Dy distance from the oxime oxygen mean plane are strikingly similar across all seven halogenated benzoate variants [1]. This demonstrates that the identity of the halogenated benzoate anion has little effect on the [12-MCMn(III)N(shi)-4] framework structure [1].

Metallacrown Crystal Engineering Dysprosium-Manganese Complexes Halogenated Benzoate

Sodium 4-Fluorobenzoate (CAS 499-90-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


PET Radiochemistry: 18F-Prosthetic Group Synthesis for Biomolecule Labeling

Sodium 4-fluorobenzoate is the validated precursor for producing [¹⁸F]-4-fluorobenzoic acid via succinimidyl [¹⁸F]-4-fluorobenzoate, achieving 83 ± 8% radiochemical yield [1]. This scaffold preserves the biological activity of conjugated biomolecules (e.g., insulin) with EC₅₀ values within experimental error of native protein [1]. Procurement is justified for radiochemistry facilities developing PET tracers that require a robust, high-yield ¹⁸F-prosthetic group with minimal impact on receptor binding.

Drug Metabolism and Toxicology Studies: Fluorinated Xenobiotic Probe

The para-fluoro substitution directs sodium 4-fluorobenzoate toward glycine conjugation as its dominant phase II metabolic pathway in rats, distinct from positional isomers and trifluoromethyl analogs [1]. This predictable metabolic fate makes it suitable as a model fluorinated xenobiotic for studying conjugation enzyme activity, species differences in benzoate metabolism, or as an internal standard in ¹⁹F NMR-based metabonomic studies.

Coordination Chemistry and Crystal Engineering: Isostructural Fluorinated Building Block

Sodium 4-fluorobenzoate serves as a building block for synthesizing metallacrowns and lanthanide complexes where the halogen substituent can be varied without altering the core structural framework [1][2]. The compound forms structurally analogous complexes to other halogenated benzoates (2-F, 3-F, 2-Cl, 4-Cl, 3-Br, 2-I) while introducing distinct electronic and luminescent properties that are tunable via halogen selection [1][2]. Procurement supports systematic studies of halogen effects on magnetic, optical, or electronic properties.

Antibacterial Research and Clinical Chemistry Applications

Sodium 4-fluorobenzoate exhibits broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with documented efficacy against Mycoplasma [1]. Its mechanism involves DNA phosphate group binding and ATPase inhibition [1]. This profile supports its use in antimicrobial screening panels, clinical chemistry assays, and as a reference compound for studying benzoate-based antibacterial agents.

Technical Documentation Hub

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